2-氨基-3-(2-氯-5-氟苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

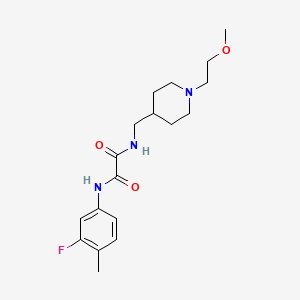

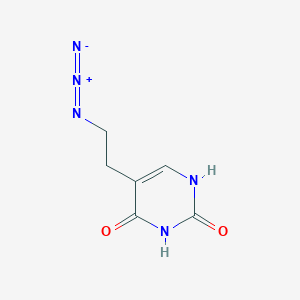

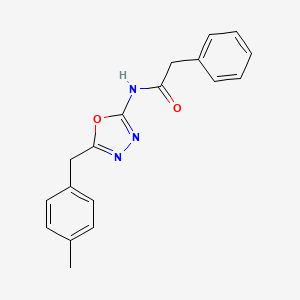

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is a compound that is structurally related to a class of compounds known as amino acid derivatives. These derivatives often exhibit a variety of biological activities and are of interest in the development of pharmaceuticals. The compound contains a phenyl group substituted with chlorine and fluorine atoms, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a compound with a similar substitution pattern on the phenyl ring, was achieved through a multi-step process involving amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. The final product was obtained with an overall yield of 66% and was characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data . Although the exact synthesis of 2-Amino-3-(2-chloro-5-florophenyl)propanoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using a combination of spectroscopic techniques. In the case of the aforementioned related compound, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry were used to establish the structure . These techniques are crucial for determining the positions of the substituents on the phenyl ring and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving amino acid derivatives can vary widely depending on the functional groups present. For example, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to the compound of interest, involved the reduction of oxime intermediates and subsequent N-formylation to yield formylamino derivatives . The specific reactions that 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid might undergo would depend on its reactivity, which could be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives like 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid can be inferred from related compounds. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of halogen substituents. Analytical methods such as reversed-phase high-performance liquid chromatography (HPLC) with UV detection have been employed to analyze related compounds, demonstrating the importance of such techniques in assessing the purity and concentration of these substances . The specific properties of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid would need to be determined experimentally.

科学研究应用

蛋白质研究中的荧光氨基酸:一种将荧光团整合到蛋白质中特定位点的生物合成策略已被开发出来。荧光氨基酸 2-氨基-3-(5-(二甲氨基)萘-1-磺酰胺)丙酸(丹磺氨酸)在酵母中得到基因编码,提供了一种研究蛋白质结构、动力学和相互作用的有力工具 (Summerer 等,2006)。

药物化学中的不对称合成:描述了 2-氨基-3-(2-氯-5-氟苯基)丙酸衍生物的不对称合成,包括 (2S)-2-氨基-3-(2-氟-5-羟基苯基)丙酸。该过程对于新型药物化合物的合成具有重要意义 (Monclus 等,1995)。

苯并二氮杂卓衍生物的合成:合成了一系列 3-(7-氯-5-(2-氟苯基)-2-氧代-2,3-二氢-1H-苯并[e][1,4]二氮杂卓-3-基)丙酸衍生物,作为瞬时受体电位香草素 1 的镇痛调节剂。这突出了氟化芳香族化合物在开发新镇痛药中的作用 (Liu 等,2018)。

氨基酸酯衍生物的抗肿瘤活性:探索了含 5-氟尿嘧啶的氨基酸酯衍生物的合成。一种合成化合物对肝癌表现出显着的抑制作用,表明此类化合物在癌症治疗中的潜力 (Xiong 等,2009)。

糖尿病治疗的 DPP IV 抑制活性:合成了 2-氨基-3,3-双(4-氟苯基)丙酸的各种对映异构体,用于开发地格列汀,一种二肽基肽酶 IV 抑制剂,用于治疗 2 型糖尿病。这证明了此类化合物在解决代谢疾病中的应用 (Deng 等,2008)。

羧酸的手性 SFC 分离:手性超临界流体色谱 (SFC) 用于分离外消旋 2,2-二甲基-3-芳基-丙酸,包括具有 2-氯-9-氟-5H-色烯并[2,3-b]吡啶-5-基的化合物。该方法在制药工业中对于纯化手性化合物至关重要 (Wu 等,2016)。

抗癌化合物的合成:建立了 7-氯-6-氟-1-(4-氟苯基)-4-氧代-1, 4-二氢-1, 8-萘啶-3-羧酸的合成,这是一种抗癌药物的重要中间体。这展示了氟化化合物在开发新抗癌疗法中的效用 (Zhang 等,2019)。

属性

IUPAC Name |

2-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWJVNJWVYSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)